1-(吲哚-1-基)-2-(1-(2-吗啉-2-氧代乙基)-1H-吲哚-3-基)乙烷-1,2-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

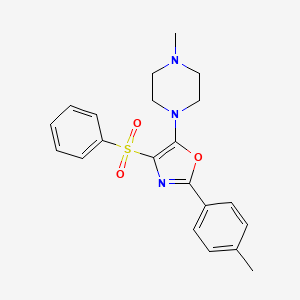

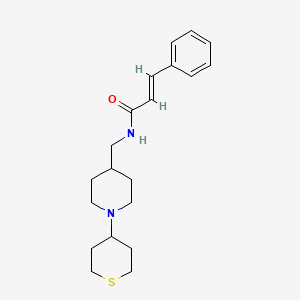

The compound 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a derivative of indole, a heterocyclic structure known for its presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their diverse biological activities, including antibacterial and antifungal properties, as well as anticancer activities. The compound appears to be a novel synthetic derivative designed for potential therapeutic applications.

Synthesis Analysis

The synthesis of related indole derivatives has been reported using iodine-catalyzed conjugate addition of indoles onto en-1,4-dione derivatives. This method involves the reaction of indole with en-1,4-dione derived from isatin and acetophenone, using molecular iodine as a catalyst in acetonitrile under mild conditions. The process yields indolin-2-one derivatives with high selectivity and good yields . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, possibly involving the incorporation of a morpholino group into the indole scaffold.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. In the case of the compound , additional structural features include the morpholino group, which is a common moiety in drug design due to its polarity and ability to form hydrogen bonds, and the ethane-1,2-dione moiety, which could confer additional reactivity and potential for interaction with biological targets. The presence of these functional groups suggests a complex molecular architecture that could be key to the compound's biological activity .

Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions, including conjugate additions, as mentioned in the synthesis section. The presence of the morpholino group and the ethane-1,2-dione moiety in the compound could influence its reactivity, potentially allowing for further chemical modifications or interactions with biological molecules. The Schiff base formation, as described in the context of corrosion inhibition, is an example of a reaction that indole derivatives can undergo, which involves the condensation of an amine with a ketone or aldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like the compound are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings, suggests that the compound would exhibit significant electronic properties, such as the ability to donate π-electrons. This could be relevant in its potential as a corrosion inhibitor or in its interactions with biological targets. The antibacterial and anticancer activities of similar compounds suggest that the compound may also interact with microbial cells or cancer cells, possibly through mechanisms involving electron transfer or intercalation into biological macromolecules .

科学研究应用

抗癌活性

1-(吲哚-1-基)-2-(1-(2-吗啉-2-氧代乙基)-1H-吲哚-3-基)乙烷-1,2-二酮及其衍生物已被评估其在抗癌活性方面的潜力。研究表明,某些衍生物在体外对各种癌细胞系(如 Hela、A-549 和 ECA-109)表现出中等到强效的抗增殖活性 (Jiang, Xu, & Wu, 2016)。

海洋海绵生物碱

与 1-(吲哚-1-基)-2-(1-(2-吗啉-2-氧代乙基)-1H-吲哚-3-基)乙烷-1,2-二酮结构相关的化合物,如双吲哚生物碱,已从海洋海绵中分离出来。这些化合物表现出一系列生物活性,并在药物发现中具有潜在应用 (McKay, Carroll, Quinn, & Hooper, 2002)。

抗菌和抗真菌剂

该化合物的衍生物已显示出作为抗菌剂和抗真菌剂的潜力。例如,已发现某些衍生物表现出适度的抗菌和抗真菌特性,表明它们在治疗感染方面的潜在用途 (Reddy 等,2011)。

抗炎剂

研究表明,1-(吲哚-1-基)-2-(1-(2-吗啉-2-氧代乙基)-1H-吲哚-3-基)乙烷-1,2-二酮的某些衍生物可以作为抗炎剂。这些衍生物已对其在减轻炎症方面的有效性进行了评估,特别是在动物模型中 (Rehman, Saini, & Kumar, 2022)。

太阳能电池中的光电转换

该化合物的某些衍生物已被用于提高染料敏化太阳能电池中的光电转换效率。这些化合物可以作为敏化剂,提高太阳能电池的性能 (Wu, Meng, Li, Teng, & Hua, 2009)。

防腐和抗菌评估

还对结构上类似于 1-(吲哚-1-基)-2-(1-(2-吗啉-2-氧代乙基)-1H-吲哚-3-基)乙烷-1,2-二酮的吲哚-2,3-二酮衍生物在防腐和抗菌应用中的用途进行了研究。这些化合物已被评估其在防止金属腐蚀和抑制细菌生长的有效性 (Miao, 2014)。

属性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c28-22(25-11-13-31-14-12-25)16-26-15-19(18-6-2-4-8-21(18)26)23(29)24(30)27-10-9-17-5-1-3-7-20(17)27/h1-8,15H,9-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIARFWNRYRETOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)

![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)